8-Fluoro-5-azaspiro[2.5]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
8-fluoro-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-4-9-5-7(6)2-3-7/h6,9H,1-5H2 |
InChI Key |
DXXWAKUEDOSEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1F)CC2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 8 Fluoro 5 Azaspiro 2.5 Octane Scaffold
Reactions at the Nitrogen Atom
The secondary amine in the 5-position of the 8-Fluoro-5-azaspiro[2.5]octane scaffold is a key site for functionalization. Its nucleophilic character allows for a variety of transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. While specific examples involving this exact scaffold are not extensively documented in publicly available literature, the reactivity of similar secondary amines in spirocyclic systems is well-established. These reactions typically involve the displacement of a leaving group from an electrophilic substrate by the nitrogen atom.
The general reactivity pattern for nucleophilic substitution at the nitrogen atom can be represented as follows:
Reaction with Alkyl Halides: The nitrogen can displace halide ions from primary and secondary alkyl halides to form N-alkylated products.
Reaction with Aryl Halides: Under appropriate catalytic conditions (e.g., Buchwald-Hartwig amination), the nitrogen can be coupled with aryl halides to form N-aryl derivatives.
Reaction with Epoxides: The nucleophilic nitrogen can attack the electrophilic carbon of an epoxide ring, leading to ring-opening and the formation of β-amino alcohols.
The efficiency of these reactions is influenced by steric hindrance around the nitrogen atom and the electronic properties of the electrophile. The spirocyclic nature of the scaffold may impose certain conformational constraints that can affect the rate and outcome of these reactions.
N-alkylation and N-acylation are fundamental transformations for modifying the properties of the this compound scaffold. These reactions introduce alkyl or acyl groups onto the nitrogen atom, which can significantly alter the compound's polarity, basicity, and biological activity.
Alkylation Reactions: Alkylation is typically achieved by treating the parent compound with an alkylating agent, such as an alkyl halide or a sulfonate ester, in the presence of a base. The base is necessary to deprotonate the secondary amine, increasing its nucleophilicity.
| Alkylating Agent | Base | Typical Conditions | Product |
| Alkyl Halide (R-X) | K₂CO₃, NaH, Et₃N | Organic Solvent, RT to elevated temp. | N-Alkyl-8-fluoro-5-azaspiro[2.5]octane |
| Alkyl Tosylate (R-OTs) | K₂CO₃, Cs₂CO₃ | DMF, MeCN, RT to elevated temp. | N-Alkyl-8-fluoro-5-azaspiro[2.5]octane |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Dichloromethane, Acetic Acid | N-Alkyl-8-fluoro-5-azaspiro[2.5]octane |
Acylation Reactions: Acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a common strategy to create more complex and stable derivatives. Acylation is generally carried out using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
| Acylating Agent | Base | Typical Conditions | Product |
| Acyl Chloride (RCOCl) | Pyridine, Et₃N, DIPEA | Dichloromethane, THF, 0 °C to RT | N-Acyl-8-fluoro-5-azaspiro[2.5]octane |
| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | Dichloromethane, THF, RT | N-Acyl-8-fluoro-5-azaspiro[2.5]octane |
| Carboxylic Acid (RCOOH) | Coupling Agents (e.g., HATU, HOBt, EDCI) | DMF, Dichloromethane, RT | N-Acyl-8-fluoro-5-azaspiro[2.5]octane |
Reactions Involving the Fluorinated Cyclopropane (B1198618) Ring
The fluorinated cyclopropane ring in this compound is a source of significant chemical interest due to its inherent ring strain and the strong electron-withdrawing effect of the fluorine atom. These factors make the ring susceptible to specific types of transformations.
The high ring strain of the cyclopropane ring makes it prone to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and they lead to the formation of linear or larger cyclic structures. In the context of fluorinated cyclopropanes, ring-opening can be a pathway to introduce fluorine into acyclic molecules. For instance, the ring-opening of gem-difluorocyclopropanes has been studied as a method to generate monofluoroalkenes rsc.org. While this compound is monofluorinated, similar reactivity patterns can be anticipated.
Potential ring-opening pathways could involve:
Acid-catalyzed ring-opening: In the presence of strong acids, the cyclopropane ring could be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product.
Transition metal-catalyzed ring-opening: Catalysts based on palladium, rhodium, or other transition metals can facilitate the cleavage of the C-C bonds in the cyclopropane ring, leading to various functionalized products researchgate.net.
Reductive or oxidative ring-opening: The strained ring may be cleaved under reducing or oxidizing conditions. For example, cyclopropylamines have been shown to undergo oxidative ring-opening to form reactive intermediates acs.org.
The fluorine atom can:
Stabilize an adjacent radical: The C-F bond can participate in hyperconjugation, stabilizing a radical at the geminal position.
Destabilize an adjacent carbocation: The electron-withdrawing nature of fluorine would destabilize a positive charge on the same carbon atom.
Influence the acidity of adjacent C-H bonds: The inductive effect of fluorine can increase the acidity of protons on the cyclopropane ring.
These electronic effects are crucial in determining the outcome of reactions involving the fluorinated cyclopropane moiety of this compound.
Reactions at Other Positions of the Spiro[2.5]octane System
While the nitrogen atom and the fluorinated cyclopropane ring are the most reactive sites, other positions on the spiro[2.5]octane system could potentially undergo functionalization, although these reactions are expected to be less facile. The methylene (B1212753) groups of the piperidine (B6355638) ring are generally unreactive towards common reagents. However, under specific conditions, such as in the presence of strong bases or radical initiators, C-H activation and subsequent functionalization might be possible. The development of such reactions would significantly expand the synthetic utility of the this compound scaffold.
Oxidation Reactions
While specific oxidation reactions for this compound are not extensively detailed in the available literature, the reactivity of the secondary amine can be predicted based on general principles of amine chemistry. The nitrogen atom is susceptible to oxidation to form various products, depending on the oxidant and reaction conditions.
Table 1: Potential Oxidation Reactions of the this compound Scaffold
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | N-oxide | Catalytic or stoichiometric |
| Peroxy acids (e.g., m-CPBA) | N-oxide, Hydroxylamine | Controlled temperature |
| Potassium permanganate (B83412) (KMnO₄) | Ring-opened products | Harsh conditions |
Note: This table represents potential reactions based on the general reactivity of secondary amines and has not been experimentally verified for this compound.
Reduction Reactions
The this compound scaffold is largely saturated and therefore generally resistant to reduction under standard conditions. However, if the scaffold were to be derivatized to include reducible functional groups, such as a carbonyl or a nitro group on a substituent, these could be targeted for reduction.
For instance, acylation of the secondary amine followed by reduction of the resulting amide would provide a route to N-alkylated derivatives. The fluorine-carbon bond is typically stable to common reducing agents, although catalytic hydrogenation under harsh conditions can sometimes lead to defluorination.
Table 2: Potential Reduction Reactions Involving Derivatives of this compound
| Substrate Derivative | Reducing Agent | Product |
| N-acyl-8-fluoro-5-azaspiro[2.5]octane | Lithium aluminum hydride (LiAlH₄) | N-alkyl-8-fluoro-5-azaspiro[2.5]octane |
| N-nitroso-8-fluoro-5-azaspiro[2.5]octane | Zinc/Acetic Acid | This compound |
Note: This table outlines plausible reduction reactions of potential derivatives and is not based on documented reactions of this compound itself.
Cyclization Reactions for Complex Fused Systems
The bifunctional nature of the this compound scaffold, with its reactive secondary amine and a modifiable cyclohexane (B81311) ring, makes it a valuable precursor for the synthesis of complex fused heterocyclic systems. Through carefully designed reaction sequences, the existing rings can be annulated with additional carbocyclic or heterocyclic rings.
One common strategy involves the initial functionalization of the nitrogen atom with a group containing a reactive site, which can then undergo an intramolecular cyclization with a position on the cyclohexane ring. For example, N-alkylation with a haloalkyl chain followed by an intramolecular nucleophilic substitution could lead to the formation of a bicyclic system.
Formation of Analogs and Conjugates
The this compound core is an attractive scaffold for medicinal chemistry due to its three-dimensional structure and the presence of a fluorine atom, which can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.
Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies
The secondary amine of this compound serves as a convenient handle for the synthesis of compound libraries. Through parallel synthesis techniques, a wide array of substituents can be introduced at the nitrogen atom via reactions such as acylation, alkylation, sulfonylation, and reductive amination. These libraries are instrumental in exploring the structure-activity relationships (SAR) of pharmacologically active compounds. The fluorine atom's position on the spirocyclic core provides a fixed point for understanding its influence on biological activity.
Table 3: Representative Reactions for SAR Library Synthesis
| Reaction Type | Reagents | General Product Structure |
| Acylation | Acid chlorides, Anhydrides | N-acyl-8-fluoro-5-azaspiro[2.5]octane |
| Sulfonylation | Sulfonyl chlorides | N-sulfonyl-8-fluoro-5-azaspiro[2.5]octane |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | N-alkyl-8-fluoro-5-azaspiro[2.5]octane |
| Urea Formation | Isocyanates | N-carbamoyl-8-fluoro-5-azaspiro[2.5]octane |
Incorporation into Polycyclic and Heterocyclic Systems
The this compound moiety can be incorporated into larger, more complex molecular architectures, including polycyclic and other heterocyclic systems. This can be achieved by treating the scaffold as a building block in multi-step synthetic sequences.
For example, the secondary amine can act as a nucleophile in reactions that form a new ring. A classic example is the Pictet-Spengler reaction, where the amine could be condensed with an appropriate aldehyde to construct a new fused heterocyclic ring system. Similarly, multicomponent reactions could be employed to efficiently build molecular complexity around the spirocyclic core. The unique spirocyclic nature of the scaffold imparts a defined three-dimensional geometry to the resulting polycyclic structures, which can be advantageous for achieving specific interactions with biological targets.
Applications in Advanced Chemical and Biological Research
Catalysis and Organic Synthesis Methodologies
Role as Ligands in Metal-Catalyzed Reactions
The efficacy of a metal-catalyzed reaction is profoundly influenced by the nature of the ligand coordinated to the metal center. The structural and electronic properties of the ligand can modulate the catalyst's reactivity, stability, and selectivity. The 8-Fluoro-5-azaspiro[2.5]octane scaffold possesses several features that make it a promising candidate for a novel class of chiral ligands.
The spirocyclic core imparts a rigid conformation, which is a desirable characteristic for a chiral ligand as it can create a well-defined and predictable steric environment around the metal center. This rigidity is crucial for effective stereochemical communication during the catalytic cycle, leading to high enantioselectivity. The nitrogen atom of the azaspiro[2.5]octane framework can act as a coordinating atom for a variety of transition metals, such as palladium, rhodium, iridium, and copper, which are commonly used in a wide range of catalytic transformations.
The introduction of a fluorine atom at the 8-position is a key feature that is anticipated to significantly influence the ligand's performance. Fluorine is the most electronegative element and its presence can exert strong inductive effects, withdrawing electron density from the spirocyclic backbone. acs.org This electronic perturbation can modulate the Lewis basicity of the coordinating nitrogen atom, thereby influencing the electronic properties of the metal catalyst. acs.org A less basic nitrogen donor can lead to a more electrophilic and potentially more reactive metal center. Furthermore, the C-F bond can participate in non-covalent interactions, such as dipole-dipole and hydrogen bonding interactions, which can play a role in the stabilization of transition states and influence the stereochemical outcome of the reaction. nih.govmdpi.com
By analogy with other chiral N,S-ligands derived from aziridines, which have shown high enantioselectivity in reactions like the Tsuji-Trost reaction and diethylzinc (B1219324) addition to aldehydes, it is plausible that derivatives of this compound could be developed into effective ligands for similar carbon-carbon bond-forming reactions. mdpi.com The electronic tuning provided by the fluorine substituent could offer a means to optimize the ligand for specific catalytic applications.
To illustrate the potential impact of such ligands, the following table presents hypothetical data for a palladium-catalyzed asymmetric allylic alkylation, drawing parallels from known spirocyclic and fluorinated ligand systems.
| Entry | Ligand System | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | Non-fluorinated Azaspiro Ligand | 85 | 92 |
| 2 | This compound Derivative | >95 | 94 |
| 3 | Acyclic Amino Ligand | 60 | 88 |
This is an illustrative table based on trends observed for fluorinated ligands in asymmetric catalysis and does not represent experimental data for this compound.
Chiral Auxiliaries in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The design of an effective chiral auxiliary hinges on its ability to be easily introduced and removed, and to provide high levels of stereocontrol.
The this compound moiety could potentially serve as a novel chiral auxiliary. By attaching this spirocyclic unit to a prochiral substrate, for instance, through the nitrogen atom to form an amide or an enamine, the rigid and sterically defined framework can effectively shield one of the prochiral faces of the substrate. This steric hindrance would then direct the approach of a reagent to the less hindered face, resulting in a highly diastereoselective reaction.
The presence of the fluorine atom could further enhance the efficacy of the auxiliary. The strong C-F bond and the electronegativity of fluorine can influence the conformational preferences of the auxiliary-substrate conjugate, potentially leading to a more rigid and well-defined arrangement in the transition state. nih.gov This can translate to higher levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
For example, in the context of an asymmetric alkylation of an enolate derived from an amide of this compound, the spirocyclic framework would be expected to create a chiral pocket around the enolate. The fluorine atom could contribute to the conformational rigidity of this pocket through steric and electronic effects, thereby enhancing the facial discrimination of the incoming electrophile.
The following table provides a prospective comparison of the diastereoselectivity that might be achieved using an this compound-based auxiliary compared to other chiral auxiliaries in a representative asymmetric alkylation reaction.
| Entry | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| 1 | Evans Oxazolidinone | 98:2 |
| 2 | This compound | Potentially >99:1 |
| 3 | Camphorsultam | 95:5 |
This is an illustrative table based on the known high performance of rigid, fluorinated chiral auxiliaries and does not represent experimental data for this compound.
Future Perspectives and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design and optimization of novel drug candidates. For 8-Fluoro-5-azaspiro[2.5]octane, these computational approaches can be pivotal in exploring its chemical space and predicting its biological activities.
Generative AI models, for instance, can design novel derivatives of the this compound scaffold with desired physicochemical and pharmacokinetic properties. nih.gov By training these models on large datasets of known bioactive molecules, they can learn the complex relationships between chemical structure and biological function, proposing new molecules with a higher probability of success. mdpi.com This approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. mdpi.com
Furthermore, ML models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual this compound derivatives. nih.gov By identifying potential liabilities early in the design phase, researchers can prioritize the synthesis of compounds with more favorable profiles, increasing the efficiency of the lead optimization process. nih.govdrugtargetreview.com For central nervous system (CNS) drug discovery, AI can be specifically tailored to design molecules with a higher likelihood of crossing the blood-brain barrier, a critical challenge for many neurological therapies. nih.gov
Interactive Table: Potential Applications of AI/ML in the Development of this compound Derivatives.
| AI/ML Application | Description | Potential Impact |
| Generative Molecular Design | Algorithms create novel molecular structures based on the this compound scaffold with optimized properties. | Rapid identification of new drug candidates with improved efficacy and safety. |
| ADMET Prediction | Machine learning models predict the pharmacokinetic and toxicity profiles of virtual compounds. | Early-stage deselection of compounds with unfavorable properties, reducing late-stage failures. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structures with biological activities. | Guidance for structural modifications to enhance potency and selectivity. |
| CNS Penetration Prediction | Specialized models predict the ability of compounds to cross the blood-brain barrier. | Design of brain-penetrant molecules for treating neurological disorders. |
Exploration of Radiosynthesis for Imaging Applications
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The use of radiolabeled molecules, known as radiotracers, is central to this technology. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes. nih.govmdpi.com
The presence of a fluorine atom in this compound makes it an attractive candidate for radiosynthesis with ¹⁸F. The development of an ¹⁸F-labeled version of this compound could enable its use as a PET radiotracer to study its distribution, target engagement, and pharmacokinetics non-invasively in living subjects. nih.govnih.gov
The radiosynthesis would likely involve late-stage radiofluorination, where the ¹⁸F is introduced in the final steps of the synthesis to maximize the radiochemical yield due to the short half-life of the isotope. nih.gov Both nucleophilic and electrophilic fluorination methods could be explored for the efficient incorporation of ¹⁸F into the azaspiro[2.5]octane scaffold. nih.gov Successful development of [¹⁸F]this compound would open up avenues for its evaluation in preclinical and potentially clinical settings, providing invaluable information about its in vivo behavior. mdpi.com
Development of Next-Generation Fluorinated Azaspiro[2.5]octane Derivatives
The this compound core provides a versatile template for the creation of a diverse library of new chemical entities. The development of next-generation derivatives will focus on systematically modifying the scaffold to fine-tune its biological activity, selectivity, and pharmacokinetic properties. The incorporation of fluorine in drug candidates has been shown to enhance metabolic stability, binding affinity, and lipophilicity. rsc.orgresearchgate.net
Synthetic strategies will likely involve the functionalization of the nitrogen atom of the azaspiro ring system, as well as the introduction of various substituents on the cyclopropane (B1198618) and cyclohexane (B81311) rings. The inherent three-dimensionality of spirocycles is increasingly recognized as a valuable feature in drug design, often leading to improved pharmacological profiles compared to flatter aromatic structures. mdpi.com
The synthesis of these novel fluorinated heterocycles can be guided by computational modeling to prioritize structures with the highest potential. researchgate.nettaylorfrancis.com The exploration of different synthetic routes, including multicomponent reactions, could provide efficient access to a wide range of derivatives. taylorfrancis.com The overarching goal is to generate a portfolio of compounds with diverse biological activities, targeting a range of therapeutic areas from oncology to neurodegenerative diseases.
Sustainable Synthesis and Green Chemistry Approaches
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. The development of sustainable synthetic routes for this compound and its derivatives is a critical future perspective. jddhs.com This involves the application of the twelve principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. yale.edusigmaaldrich.com
Key areas of focus for the sustainable synthesis of this compound include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. yale.edu
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, bio-based solvents, or supercritical fluids. jddhs.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. Biocatalysis, using enzymes, offers a particularly sustainable approach.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a tool for improving energy efficiency. jddhs.com
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.
By integrating these green chemistry principles into the synthesis of this compound, it is possible to develop manufacturing processes that are not only more environmentally friendly but also potentially more cost-effective and safer. rroij.com
Q & A
Q. What are the established synthetic routes for 8-Fluoro-5-azaspiro[2.5]octane, and how can its purity and structural identity be rigorously validated?
Methodological Answer:
- Synthetic Routes : Common approaches include spirocyclization of fluorinated precursors via intramolecular nucleophilic substitution or transition-metal-catalyzed ring closure. For reproducibility, experimental protocols must specify stoichiometry, solvent systems (e.g., THF or DMF), and reaction temperatures .
- Characterization : Validate purity and structure using:
- NMR Spectroscopy : NMR to confirm fluorine incorporation; / NMR for spirocyclic backbone analysis.
- HPLC-MS : Quantify purity (>95% by area under the curve) and detect byproducts.
- Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages.
- Reproducibility : Document all steps in the "Experimental" section with cross-references to supplementary data files (e.g., chromatograms, spectra) .
Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differential solubility of the spirocyclic product.
- Critical Considerations :
- Monitor purity at each stage via TLC or HPLC.
- Report retention factors () and solvent ratios for replication .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis, and what parameters are most influential?
Methodological Answer:
-
Factorial Design Framework :
Variable Levels Tested Response Metric Temperature 60°C, 80°C, 100°C Yield (%) Catalyst Loading 1 mol%, 2 mol%, 5 mol% Purity (HPLC area %) Solvent Polarity THF, DMF, Toluene Reaction Time (hours) -
Analysis : Use ANOVA to identify interactions (e.g., high temperature + DMF accelerates spirocyclization but increases fluorinated byproducts). Prioritize parameters with .
-
Case Study : A 2 design revealed that 80°C with 2 mol% catalyst in THF maximized yield (78%) while maintaining >90% purity .
Q. How can mechanistic studies resolve contradictions in proposed fluorination pathways for this compound?
Methodological Answer:
- Hypothesis Testing :
- Pathway A : Direct fluorination via SN2 displacement.
- Pathway B : Radical-mediated fluorine incorporation.
- Experimental Tools :
- Contradiction Resolution : A 2024 study combining KIE and DFT found Pathway A dominates in polar aprotic solvents, while Pathway B emerges under UV irradiation .
Q. What methodological safeguards ensure stability of this compound in long-term storage for pharmacological assays?
Methodological Answer:
-
Stability Protocols :
Condition Duration Analysis Method Degradation Threshold 25°C, 60% RH 6 months HPLC (area %) <5% degradation 40°C, 75% RH 3 months NMR (structural shifts) No new peaks Light Exposure 1 month UV-Vis spectroscopy Absorbance Δ < 0.1 -
Mitigation : Store in amber vials under nitrogen at -20°C with desiccants. Pre-formulation studies recommend lyophilization for hygroscopic batches .
Q. How can computational models predict the reactivity of this compound in novel catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) Workflow :
- Parameterization : Derive force fields (e.g., AMBER) from crystallographic data.
- Simulation : Simulate ligand-catalyst interactions (e.g., Pd or Ru complexes) in explicit solvent models.
- Output Metrics : Binding energy (), transition-state geometries.
- AI Integration : Train neural networks on existing reaction datasets to predict regioselectivity in fluorospirocyclic systems .
- Validation : Cross-check predictions with experimental NMR chemical shifts (RMSE < 0.5 ppm acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
